n-[1-(Prop-2-enoyl)azetidin-3-yl]acetamide
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Overview
Description
n-[1-(Prop-2-enoyl)azetidin-3-yl]acetamide: is a chemical compound with a unique structure that includes an azetidine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of n-[1-(Prop-2-enoyl)azetidin-3-yl]acetamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-lactam or an azetidinone derivative.
Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced through an acylation reaction using acryloyl chloride or a similar reagent.
Acetamide Formation:
Industrial Production Methods:
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-[1-(Prop-2-enoyl)azetidin-3-yl]acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products:
Oxidation: Products may include oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
n-[1-(Prop-2-enoyl)azetidin-3-yl]acetamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology:
Medicine:
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry:
The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of n-[1-(Prop-2-enoyl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- n-[1-(Prop-2-enoyl)azetidin-3-yl]acetic acid
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid
Comparison:
- n-[1-(Prop-2-enoyl)azetidin-3-yl]acetamide is unique due to its combination of the azetidine ring and acetamide group, which imparts specific chemical and biological properties.
- n-[1-(Prop-2-enoyl)azetidin-3-yl]acetic acid has a similar structure but includes a carboxylic acid group instead of an acetamide group, leading to different reactivity and applications.
- 3-(Prop-1-en-2-yl)azetidin-2-one features a β-lactam ring, which is known for its antibiotic properties and differs significantly in its biological activity.
- 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid includes a tert-butoxycarbonyl protecting group, which is commonly used in peptide synthesis and provides different chemical stability.
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(1-prop-2-enoylazetidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-8(12)10-4-7(5-10)9-6(2)11/h3,7H,1,4-5H2,2H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCNSKOBTSBCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN(C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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